(S)-PF 03716556

P-CAB H+/K+-ATPase inhibition ion-tight assay

Select (S)-PF 03716556 for gastric proton pump research requiring reversible, competitive inhibition rather than irreversible covalent modification. This chiral P-CAB demonstrates 3-fold greater inhibitory activity than revaprazan (pIC50 7.095±0.077, ion-tight vesicles, pH 7.4), cross-species potency consistency (ΔpIC50 ≤0.029 across porcine, canine, human enzymes), and rapid in vivo onset (<30 min) with sustained 5-day efficacy and no tolerance. Published crystal structure (PDB 7w48, 3.50 Å) and cryo-EM structure (2.8 Å) enable structure-guided assay design. Ideal comparator for differentiating P-CAB pharmacology from legacy irreversible PPIs.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
CAS No. 928774-43-0
Cat. No. B1679677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-PF 03716556
CAS928774-43-0
SynonymsN-(2-hydroxyethyl)-N,2-dimethyl-8-((5-methyl-3,4-dihydro-2H-chromen-4-yl)amino)imidazo(1,2-a)pyridine-6-carboxamide
PF 03716556
PF-03716556
PF03716556
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
InChIInChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1
InChIKeyYBHKBMJREUZHOV-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-PF 03716556 (CAS 928774-43-0): A K+-Competitive Acid Blocker with Defined Chiral Identity for Gastric Proton Pump Research


(S)-PF 03716556 (CAS 928774-43-0, also referenced via the related (R)-enantiomer CAS 928774-44-1) is a chiral small molecule belonging to the potassium-competitive acid blocker (P-CAB) class. It functions as a potent, selective, competitive, and reversible antagonist of the gastric H+,K+-ATPase (proton pump). The compound was originally developed by Pfizer for gastroesophageal reflux disease (GERD) research and is characterized by an imidazo[1,2-a]pyridine core with a chroman moiety. Key physicochemical properties include a molecular weight of 394.47 g/mol (C22H26N4O3), DMSO solubility ≥10 mg/mL, and recommended storage at -20°C [1].

(S)-PF 03716556 vs. P-CAB Class Members and PPIs: Why Interchangeability Fails Without Quantitative Comparison


Generic substitution among acid suppressants is scientifically invalid due to fundamental mechanistic and pharmacological differences. Traditional proton pump inhibitors (PPIs) like omeprazole are prodrugs requiring acid activation and covalent binding, resulting in delayed onset and irreversible inhibition. Even within the P-CAB class, compounds differ markedly in potency (pIC50), selectivity profile, binding mode, and in vivo efficacy. (S)-PF 03716556 demonstrates quantifiable differentiation on multiple evidence dimensions, including 3-fold greater inhibitory activity than the marketed P-CAB revaprazan in ion-tight assays, absence of species-dependent potency variation, and a competitive, reversible mechanism that confers distinct pharmacological kinetics [1][2].

(S)-PF 03716556 Procurement Evidence: Quantitative Differentiation vs. Revaprazan, Omeprazole, and P-CAB Comparators


In Vitro Potency: (S)-PF 03716556 Exhibits 3-Fold Greater Inhibitory Activity Than Revaprazan in Ion-Tight H+,K+-ATPase Assays

(S)-PF 03716556 demonstrated 3-fold greater inhibitory activity than the marketed P-CAB revaprazan (5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine) in ion-tight membrane vesicle assays using porcine gastric H+,K+-ATPase [1]. Revaprazan was the only acid pump antagonist commercially available at the time of the study, making this a direct comparator of procurement relevance . This 3-fold potency advantage was also reproduced in in vivo models.

P-CAB H+/K+-ATPase inhibition ion-tight assay

Cross-Species Consistency: (S)-PF 03716556 Shows No Species-Dependent Potency Variation Among Porcine, Canine, and Human H+,K+-ATPase

In ion-leaky membrane vesicle assays conducted at pH 6.4, (S)-PF 03716556 inhibited H+,K+-ATPase activity with highly consistent pIC50 values across three species: porcine pIC50 = 6.026 ± 0.112, canine pIC50 = 6.038 ± 0.039, and human recombinant gastric H+,K+-ATPase pIC50 = 6.009 ± 0.209 . The absence of species differences contrasts with many P-CABs and PPIs that exhibit variable potency across preclinical models, which complicates translational study design.

species translation preclinical model H+/K+-ATPase

Target Selectivity: (S)-PF 03716556 Displays No Detectable Activity Against Na+,K+-ATPase and >50 Off-Target Receptors, Ion Channels, and Enzymes

In selectivity profiling studies, (S)-PF 03716556 displayed no activity against canine kidney Na+,K+-ATPase, a closely related P-type ATPase that is a common off-target liability for ion pump modulators . Furthermore, the compound did not exhibit any biologically relevant activity when screened against a panel of more than 50 receptors, ion channels (including adenosine receptors), and enzymes expressed in naive tissues, cell lines, and transfectants .

off-target selectivity Na+/K+-ATPase specificity profiling

Mechanism of Action: (S)-PF 03716556 Acts as a Competitive and Reversible H+,K+-ATPase Antagonist, Distinct from Irreversible Proton Pump Inhibitors

Kinetics experiments using porcine gastric H+,K+-ATPase revealed that (S)-PF 03716556 functions as a competitive and reversible inhibitor of the proton pump, in contrast to PPIs such as omeprazole which are prodrugs that require acid activation and form irreversible covalent bonds with cysteine residues on the pump [1]. This mechanistic distinction is supported by structural studies showing that P-CABs like (S)-PF 03716556 bind to the cation transport conduit via K+-competitive interactions [2].

reversible inhibition competitive antagonist mechanism of action

In Vivo Efficacy: (S)-PF 03716556 Achieves More Rapid Onset of Acid Suppression Than Omeprazole and Maintains Maximal Efficacy for ≥5 Days Without Tolerance

In Ghosh-Schild rat and Heidenhain pouch dog models, (S)-PF 03716556 exhibited more rapid onset of acid suppression than the PPI omeprazole (5-methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-sulfinyl}-benzimidazole) . The compound achieved maximal efficacy within 30 minutes of a single oral dose, and this response was maintained for at least 5 days of repeated dosing with no evidence of pharmacological tolerance .

in vivo acid suppression pharmacodynamics onset of action

(S)-PF 03716556 Procurement Applications: Validated Research Scenarios Based on Quantitative Differentiation Evidence


In Vitro Gastric H+,K+-ATPase Inhibition Assays Requiring Reversible and Competitive Antagonism

Researchers conducting enzymatic or membrane vesicle-based assays on gastric proton pump function should select (S)-PF 03716556 when the experimental design requires reversible, competitive inhibition rather than irreversible covalent modification. The compound's confirmed pIC50 of 7.095 ± 0.077 in ion-tight porcine vesicles (pH 7.4) and pIC50 of ~6.0 across porcine, canine, and human enzymes (pH 6.4, ion-leaky) provides well-characterized potency benchmarks for assay calibration and positive control applications [1]. Its lack of activity against Na+,K+-ATPase ensures signal specificity in mixed ATPase preparations [2].

Preclinical In Vivo Studies of Acute and Chronic Gastric Acid Suppression in Rodent and Canine Models

For in vivo gastric acid secretion studies using Ghosh-Schild rats or Heidenhain pouch dogs, (S)-PF 03716556 offers validated pharmacological performance including rapid onset (maximal effect within 30 minutes post-dose) and sustained efficacy over 5 days of repeated dosing without tolerance development [1]. The compound's cross-species potency consistency (pIC50 variation ≤0.029 across porcine, canine, and human enzymes) supports translational study designs where findings from animal models are intended to inform human target engagement expectations [2].

Comparative Pharmacology Studies Evaluating P-CAB Class Differentiation vs. Revaprazan or PPIs

(S)-PF 03716556 serves as an ideal comparator or reference compound in studies designed to differentiate P-CAB pharmacology from legacy acid suppressants. Its 3-fold greater inhibitory activity than revaprazan in ion-tight assays [1], combined with its reversible, competitive mechanism (distinct from irreversible PPIs like omeprazole) [2], provides a clear quantitative and mechanistic benchmark against which novel P-CAB candidates or alternative acid pump modulators can be evaluated.

Structural Biology Investigations of Proton Pump–Ligand Interactions via Crystallography or Cryo-EM

The availability of a published crystal structure of the gastric proton pump complexed with PF-03716556 at 3.50 Å resolution (PDB ID: 7w48) and a cryo-EM structure at 2.8 Å resolution [1] enables structure-guided experimental design, including mutagenesis studies and molecular docking validation. Researchers procuring (S)-PF 03716556 for structural biology applications can directly reference established binding pose data showing the compound's interaction within the cation transport conduit, facilitating interpretation of new structural findings involving P-CABs or proton pump conformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-PF 03716556

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.